2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide
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Overview
Description
2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide core substituted with a chloro group and a cyclopropaneamido-benzodiazole moiety. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Cyclopropaneamido Group: The cyclopropaneamido group can be introduced by reacting the benzodiazole intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-amino-2-chlorobenzamide with the cyclopropaneamido-benzodiazole intermediate under suitable coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the benzamide or benzodiazole moieties.
Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may have potential therapeutic applications, and research can focus on its efficacy and safety as a drug candidate.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:
2-chloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: This compound has a similar structure but with a pyridine ring instead of a benzodiazole ring.
2-chloro-N-(4-(cyclopropanecarboxamido)phenyl)benzamide: This compound lacks the benzodiazole moiety and has a simpler structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.
Properties
CAS No. |
911211-69-3 |
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Molecular Formula |
C24H19ClN4O2 |
Molecular Weight |
430.9 |
Purity |
95 |
Origin of Product |
United States |
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